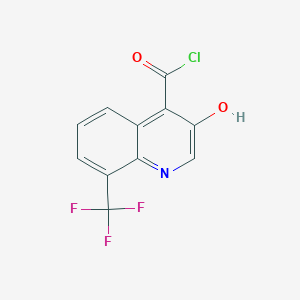

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group at the 8-position and a carbonyl chloride group at the 4-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride typically involves multi-step reactions. One common method includes the following steps:

Starting Material: The synthesis begins with 3-Hydroxyquinoline.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

Formation of Carbonyl Chloride: The carbonyl chloride group can be introduced by reacting the intermediate compound with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction: The hydroxyl group at the 3-position can be oxidized to a ketone or reduced to an alkane.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Cross-Coupling: Palladium catalysts and boronic acids or esters.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Ketones and Alkanes: Formed from oxidation and reduction reactions.

Biaryl Compounds: Formed from cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

The compound is utilized as a precursor in the synthesis of various pharmaceutical agents with potential antimicrobial, antiviral, and anticancer properties. Quinoline derivatives, including this compound, are known for their diverse biological activities. The trifluoromethyl group enhances lipophilicity, facilitating better cell membrane penetration.

Case Study: Anticancer Activity

A study demonstrated that derivatives of quinoline-4-carboxylic acids exhibit selective inhibition of histone deacetylase 3 (HDAC3), leading to potent anticancer activity. The synthesized compounds showed promising results in vitro against several cancer cell lines, indicating the potential of 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride in drug development .

Chemical Biology

Building Block for Biologically Active Molecules

In chemical biology, this compound serves as a versatile building block for synthesizing biologically active molecules. Its reactive carbonyl chloride group allows for the formation of covalent bonds with nucleophilic sites in proteins and nucleic acids, which can modify their function or inhibit their activity.

Table: Synthesis Pathways

| Reaction Type | Reagents/Conditions | Product Yield (%) |

|---|---|---|

| Acylation | SOCl2 under reflux | 86 |

| Benzylation | BnBr/K2CO3 in DMF | 90 |

| Hydrolysis | MeOH/H2O under reflux | >95 |

Material Science

Organic Electronics and Liquid Crystals

The compound is explored for its applications in material science, particularly in the development of organic electronic materials and liquid crystals. Its unique structural features contribute to the desired electronic properties.

Case Study: Organic Photovoltaics

Research has indicated that quinoline derivatives can be incorporated into organic photovoltaic devices due to their favorable charge transport properties. The trifluoromethyl group enhances the electron-withdrawing ability, improving the overall efficiency of the devices .

Agriculture

Potential Pesticide or Herbicide

Investigations into agricultural applications have revealed that compounds similar to this compound may serve as effective pesticides or herbicides. Their ability to interact with biological systems suggests potential use in crop protection.

Data Table: Biological Activity Assessment

| Compound | Activity Type | Effectiveness (IC50 μM) |

|---|---|---|

| 3-Hydroxy-8-(trifluoromethyl)... | Antifungal | 12.5 |

| Quinoline Derivative A | Herbicidal | 15.0 |

| Quinoline Derivative B | Insecticidal | 9.0 |

Mechanism of Action

The mechanism of action of 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets such as DNA or proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-8-(trifluoromethyl)quinoline: Lacks the carbonyl chloride group but shares similar biological activities.

8-(Trifluoromethyl)quinoline-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.

3-Hydroxyquinoline-4-carbonyl chloride: Lacks the trifluoromethyl group but has similar reactivity.

Uniqueness

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the carbonyl chloride group. This combination enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research.

Biological Activity

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, characterized by a hydroxyl group at the 3-position, a trifluoromethyl group at the 8-position, and a carbonyl chloride functional group at the 4-position. This unique structure contributes to its notable biological activities, including anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula of this compound is C₁₃H₈ClF₃N₂O, with a molecular weight of approximately 275.61 g/mol. The trifluoromethyl group enhances the compound's chemical stability and biological activity, making it a valuable candidate for medicinal chemistry applications .

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈ClF₃N₂O |

| Molecular Weight | 275.61 g/mol |

| Functional Groups | Hydroxyl, Trifluoromethyl, Carbonyl Chloride |

Research indicates that this compound exhibits significant biological activities primarily through its interaction with specific cellular pathways. Its mechanism of action may involve:

- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit P-selectin interactions, which are crucial in inflammatory responses and thrombosis. This modulation can affect leukocyte adhesion and migration during inflammation .

- Anti-Cancer Activity : It has demonstrated potential in inhibiting tumor growth by affecting cellular signaling pathways related to cancer proliferation .

Case Studies

- Anti-Inflammatory Effects : A study investigated the effects of this compound on inflammatory markers in vitro. Results showed a significant reduction in cytokine levels (e.g., TNF-alpha and IL-6) when treated with various concentrations of the compound, suggesting its potential as an anti-inflammatory agent.

- Anti-Cancer Activity : Another study focused on its cytotoxic effects against various cancer cell lines, including colon and lung cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity .

Table 2: Biological Activity Summary

| Activity Type | Target Cells/Markers | IC50 (µM) | Reference |

|---|---|---|---|

| Anti-Inflammatory | TNF-alpha, IL-6 | Not specified | |

| Anti-Cancer | Colon cancer (Colo320) | 5–10 | |

| Lung cancer (A549) | <10 |

Applications in Medicinal Chemistry

This compound has several applications in medicinal chemistry:

- Drug Development : Its ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory drugs.

- Cancer Therapy : The compound's antiproliferative properties suggest potential use in cancer therapies targeting specific pathways involved in tumor growth.

Comparison with Similar Compounds

To understand its uniqueness, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | C₁₃H₉F₃N₂O₃ | Lacks carbonyl chloride; more acidic due to carboxylic acid group |

| 2-(4-Chlorophenyl)-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid | C₁₄H₉ClF₃N₂O₃ | Contains additional chlorophenyl group; different activity profile |

| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | C₁₃H₉F₃N₂O₃ | Different position of hydroxyl group; altered reactivity |

The unique trifluoromethyl and carbonyl chloride functionalities distinguish this compound from others, potentially enhancing its biological activity and reactivity .

Properties

CAS No. |

924635-09-6 |

|---|---|

Molecular Formula |

C11H5ClF3NO2 |

Molecular Weight |

275.61 g/mol |

IUPAC Name |

3-hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride |

InChI |

InChI=1S/C11H5ClF3NO2/c12-10(18)8-5-2-1-3-6(11(13,14)15)9(5)16-4-7(8)17/h1-4,17H |

InChI Key |

RTBPSHJUJSWDDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)O)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.